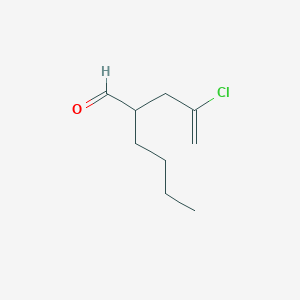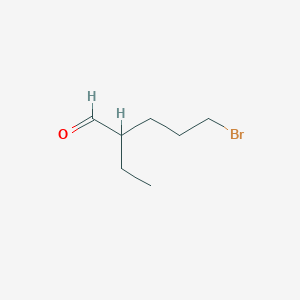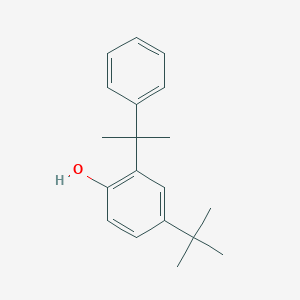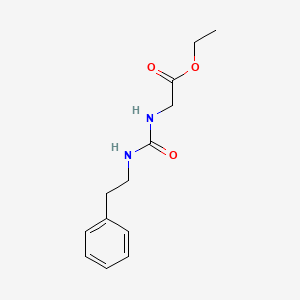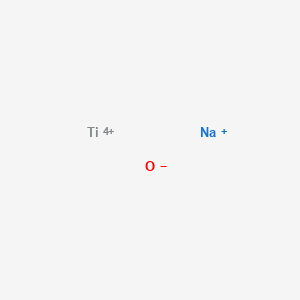
Sodium titanium oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium titanium oxide is an inorganic compound that combines sodium, titanium, and oxygen. It is known for its unique properties and potential applications in various fields, including materials science, chemistry, and energy storage. The compound’s chemical formula is typically represented as Na2TiO3, indicating the presence of two sodium atoms, one titanium atom, and three oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions: Sodium titanium oxide can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of sodium carbonate (Na2CO3) with titanium dioxide (TiO2) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C, resulting in the formation of this compound and carbon dioxide (CO2) as a byproduct.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale solid-state reactions. The raw materials, such as sodium carbonate and titanium dioxide, are mixed and heated in a furnace to achieve the desired reaction. The resulting product is then cooled, ground, and purified to obtain high-purity this compound.
化学反应分析
Types of Reactions: Sodium titanium oxide undergoes various chemical reactions, including oxidation, reduction, and ion-exchange reactions. These reactions are influenced by the compound’s unique structure and the presence of sodium and titanium ions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of higher oxidation state compounds.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4), resulting in the formation of lower oxidation state titanium compounds.
Ion-Exchange: Sodium ions in the compound can be exchanged with other cations, such as lithium or potassium, under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce titanium dioxide, while reduction can yield titanium suboxides.
科学研究应用
Sodium titanium oxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: this compound is being explored for its potential use in biomedical applications, such as drug delivery systems and bioimaging agents.
Medicine: The compound’s biocompatibility and non-toxic nature make it a promising candidate for medical implants and prosthetics.
Industry: this compound is used in the production of ceramics, glass, and other advanced materials. It is also being investigated for its potential use in energy storage devices, such as batteries and supercapacitors.
作用机制
The mechanism of action of sodium titanium oxide is primarily based on its ability to undergo redox reactions and ion-exchange processes. The compound’s structure allows for the easy movement of sodium and titanium ions, facilitating various chemical reactions. In energy storage applications, this compound acts as an electrode material, where sodium ions are intercalated and deintercalated during charge and discharge cycles.
相似化合物的比较
Lithium Titanium Oxide (Li2TiO3): Known for its use in lithium-ion batteries, this compound has similar electrochemical properties but differs in ion-exchange behavior.
Potassium Titanium Oxide (K2TiO3): This compound is used in various industrial applications and has distinct ion-exchange properties compared to sodium titanium oxide.
属性
CAS 编号 |
51142-87-1 |
|---|---|
分子式 |
NaOTi+3 |
分子量 |
86.856 g/mol |
IUPAC 名称 |
sodium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/Na.O.Ti/q+1;-2;+4 |
InChI 键 |
KXNAKBRHZYDSLY-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[Na+].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


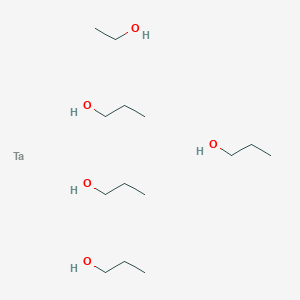
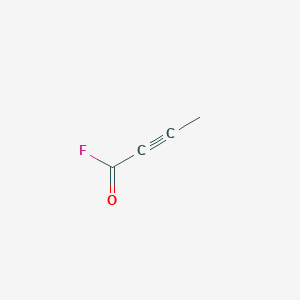
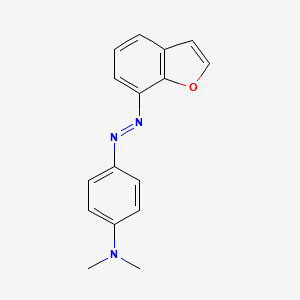

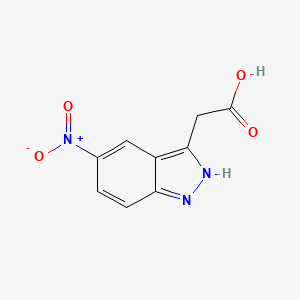
![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
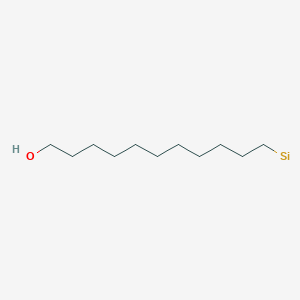
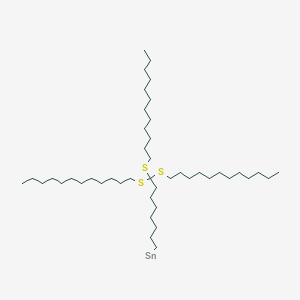
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)

